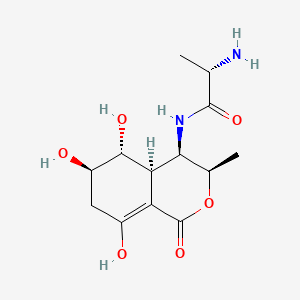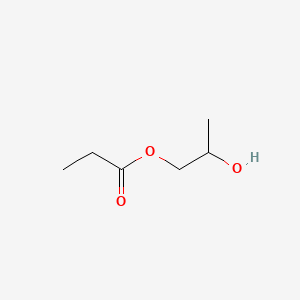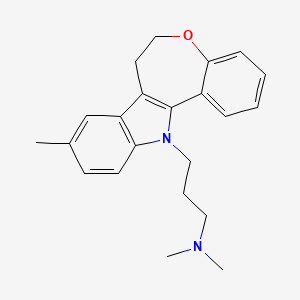
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is an organic compound with the molecular formula C13H13NO8 and a molecular weight of 311.24 g/mol . This compound is known for its unique structure, which includes a 1,3-benzenedicarboxylic acid core with a bis(carboxymethyl)amino group attached to the 5-position. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid typically involves the reaction of isophthalic acid with bis(carboxymethyl)amine under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid involves its ability to chelate metal ions and form stable complexes. This property is utilized in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its carboxyl and amino groups, forming coordination bonds that stabilize the metal ion and enhance its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedicarboxylic acid: This compound shares the same core structure but lacks the bis(carboxymethyl)amino group.
5-Hydroxyisophthalic acid: Similar in structure but contains a hydroxyl group instead of the bis(carboxymethyl)amino group.
Uniqueness
5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is unique due to its ability to form stable complexes with metal ions, making it valuable in various applications such as catalysis, drug delivery, and the synthesis of advanced materials .
Eigenschaften
Molekularformel |
C13H13NO8 |
|---|---|
Molekulargewicht |
311.24 g/mol |
IUPAC-Name |
5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO8/c15-10(16)5-14(6-11(17)18)4-7-1-8(12(19)20)3-9(2-7)13(21)22/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
PGSBDBSMCGVPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)












